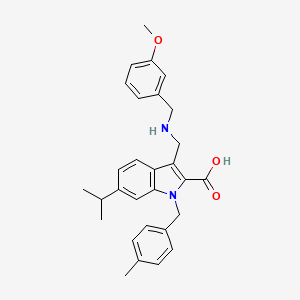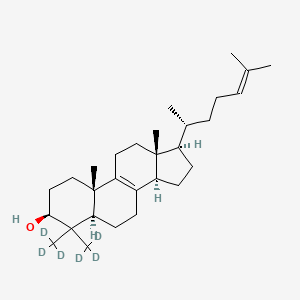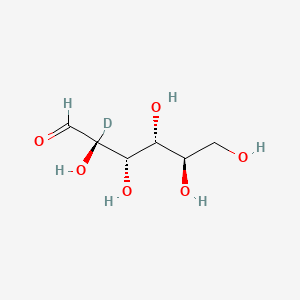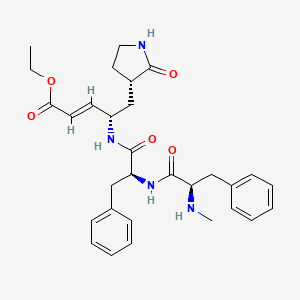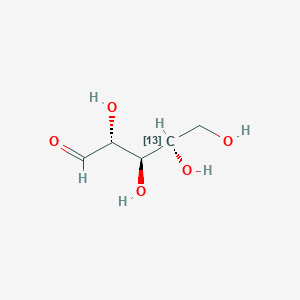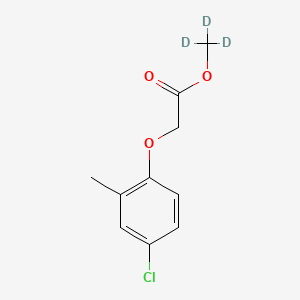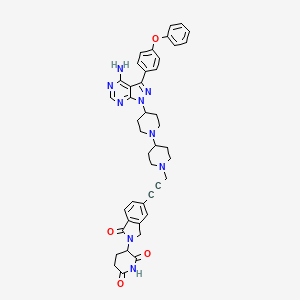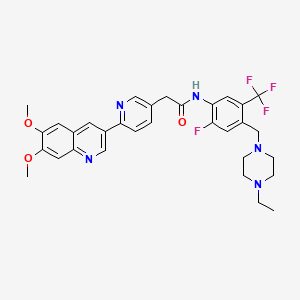
Ret-IN-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ret-IN-13 is a quinoline-based compound known for its potent inhibitory activity against the RET kinase. It has demonstrated significant potential in research related to tumors and intestinal diseases associated with abnormal RET activation. The compound exhibits IC50 values of 0.5 nM for wild-type RET and 0.9 nM for the V804M mutant .
Métodos De Preparación
The synthesis of Ret-IN-13 involves a series of chemical reactions starting from quinoline derivatives. The synthetic route typically includes the formation of key intermediates through various organic reactions such as nucleophilic substitution and cyclization. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and efficacy of the compound .
Análisis De Reacciones Químicas
Ret-IN-13 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Ret-IN-13 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of RET kinase and to develop new inhibitors with improved efficacy and selectivity.
Biology: this compound is used to investigate the role of RET kinase in various biological processes, including cell signaling and growth.
Medicine: The compound is being explored for its potential therapeutic applications in treating RET-positive cancers, such as non-small cell lung cancer and thyroid cancer.
Industry: This compound is used in the development of diagnostic tools and assays to detect RET kinase activity and to screen for potential inhibitors
Mecanismo De Acción
Ret-IN-13 exerts its effects by binding to the RET kinase and inhibiting its activity. The compound targets the ATP-binding site of the kinase, preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts the signaling pathways involved in cell growth and survival, leading to the suppression of tumor growth and proliferation. The molecular targets and pathways involved include the PI3K/AKT, RAS/RAF, MAPK, and PLCγ pathways .
Comparación Con Compuestos Similares
Ret-IN-13 is unique compared to other RET inhibitors due to its high potency and selectivity. Similar compounds include:
Selpercatinib: Another selective RET inhibitor with high efficacy in treating RET-positive cancers.
Pralsetinib: A RET inhibitor known for its effectiveness in overcoming resistance mutations in RET-positive cancers.
HM06: A second-generation RET inhibitor with significant activity against both the G810 and V804 mutations
This compound stands out due to its low IC50 values and its potential for research into tumors and intestinal diseases related to abnormal RET activation.
Propiedades
Fórmula molecular |
C32H33F4N5O3 |
|---|---|
Peso molecular |
611.6 g/mol |
Nombre IUPAC |
2-[6-(6,7-dimethoxyquinolin-3-yl)pyridin-3-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-2-fluoro-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C32H33F4N5O3/c1-4-40-7-9-41(10-8-40)19-23-13-25(33)28(15-24(23)32(34,35)36)39-31(42)11-20-5-6-26(37-17-20)22-12-21-14-29(43-2)30(44-3)16-27(21)38-18-22/h5-6,12-18H,4,7-11,19H2,1-3H3,(H,39,42) |
Clave InChI |
ZZWZYEZSFZRFRF-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)CC2=CC(=C(C=C2C(F)(F)F)NC(=O)CC3=CN=C(C=C3)C4=CN=C5C=C(C(=CC5=C4)OC)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


